molecular formula C14H16BN3O2 B2593287 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile CAS No. 1463055-84-6

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile

Cat. No.: B2593287
CAS No.: 1463055-84-6
M. Wt: 269.11
InChI Key: ZFCDHGUCGBYZBN-UHFFFAOYSA-N
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Description

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile: is a compound that features a boron-containing dioxaborolane group attached to an indazole ring with a nitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using suitable nitrile precursors.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced through borylation reactions, often using pinacolborane or bis(pinacolato)diboron as boron sources in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Coupling Reactions: The dioxaborolane group makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the boron atom.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles and Electrophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products:

    Substituted Indazoles: Resulting from substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: The boron center can act as a Lewis acid, facilitating various catalytic processes.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of molecules for biological imaging and diagnostics.

Industry:

    Materials Science: Incorporated into polymers and materials for electronic applications.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile involves interactions at the molecular level, particularly through the boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The indazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan

Uniqueness:

  • Nitrile Group: The presence of the nitrile group in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile adds a unique functional handle for further chemical modifications.
  • Indazole Core: The indazole ring system is known for its bioactivity, making this compound particularly interesting for pharmaceutical applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)12(8-16)18-17-11/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCDHGUCGBYZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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